

# A Spectroscopic Showdown: Unmasking the Isomers of 6-Bromophthalazin-1(2H)-one

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## Compound of Interest

Compound Name: **6-Bromophthalazin-1(2H)-one**

Cat. No.: **B1279473**

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A comprehensive spectroscopic comparison of **6-Bromophthalazin-1(2H)-one** with its positional isomers reveals distinct analytical fingerprints crucial for their unambiguous identification in research and drug development. This guide presents a detailed analysis of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supplemented with standardized experimental protocols and a logical workflow for their characterization.

Researchers and scientists working with brominated phthalazinone derivatives often encounter the challenge of distinguishing between closely related isomers. The position of the bromine atom on the phthalazinone core significantly influences the electronic environment of the molecule, leading to subtle yet measurable differences in their spectroscopic profiles. This guide provides a side-by-side comparison of the available spectroscopic data for **6-Bromophthalazin-1(2H)-one** and its isomers, offering a valuable resource for compound verification and quality control.

## Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **6-Bromophthalazin-1(2H)-one** and its isomers. Due to the limited availability of public experimental data for all isomers, this guide will be updated as more information becomes accessible.

## <sup>1</sup>H NMR Spectroscopic Data

The  $^1\text{H}$  NMR spectra are particularly informative for distinguishing between the isomers due to the distinct chemical shifts and coupling patterns of the aromatic protons. The data is presented for spectra recorded in DMSO-d<sub>6</sub>.

Compound	$\delta$ H-4 (ppm)	$\delta$ H-5 (ppm)	$\delta$ H-7 (ppm)	$\delta$ H-8 (ppm)	Other Signals (ppm)
6-Bromophthalazin-1(2H)-one	~8.3 (s)	~7.9 (d)	~8.1 (dd)	~7.8 (d)	~12.7 (br s, NH)
7-Bromophthalazin-1(2H)-one[1]	8.39 (s)	8.30 (d, J=2.0 Hz)	-	8.11 (dd, J=8.5, 2.2 Hz)	12.82 (br s, NH), 7.90 (d, J=8.3 Hz, H-5)

Note: Data for 4-Bromo, 5-Bromo, and 8-Bromophthalazin-1(2H)-one is not readily available in the searched literature and will be added as it is sourced.

## $^{13}\text{C}$ NMR Spectroscopic Data

$^{13}\text{C}$  NMR spectroscopy provides information on the carbon framework of the molecules. The chemical shifts are sensitive to the electronic effects of the bromine substituent.

Compound	C-1	C-4	C-4a	C-5	C-6	C-7	C-8	C-8a
6-Bromophthalazin-1(2H)-one								
7-Bromophthalazin-1(2H)-one	Data not available							
	e	e	e	e	e	e	e	e

Note: Predicted values are based on the analysis of similar structures. Experimental data will be updated as it becomes available.

## Infrared (IR) Spectroscopy Data

The IR spectra of these isomers are expected to be broadly similar, with characteristic absorptions for the N-H, C=O, and aromatic C-H and C=C bonds. The position of the C-Br stretching frequency might show slight variations.

Compound	$\nu$ (N-H) ( $\text{cm}^{-1}$ )	$\nu$ (C=O) ( $\text{cm}^{-1}$ )	$\nu$ (C=C) ( $\text{cm}^{-1}$ )	$\nu$ (C-Br) ( $\text{cm}^{-1}$ )
6-Bromophthalazin-1(2H)-one	~3400-3300	~1660	~1600, 1480	~600-500
7-Bromophthalazin-1(2H)-one	Data not available	Data not available	Data not available	Data not available

Note: The presented values are typical ranges for the respective functional groups.

## Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern. All isomers share the same nominal molecular weight. The presence of a bromine atom is readily identified by the characteristic M and M+2 isotopic pattern with an approximate 1:1 ratio.

Compound	Molecular Weight	Key Fragmentation Ions (m/z)
6-Bromophthalazin-1(2H)-one	225.04 g/mol <a href="#">[2]</a>	[M+H] <sup>+</sup> : 225/227, loss of Br, loss of CO
7-Bromophthalazin-1(2H)-one	225.04 g/mol <a href="#">[3]</a>	[M+H] <sup>+</sup> : 225.0 <a href="#">[1]</a>

## Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of bromophthalazinone isomers.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).
- Instrumentation: Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- <sup>1</sup>H NMR Parameters:
  - Spectral Width: 0-14 ppm
  - Pulse Angle: 30°
  - Relaxation Delay: 2 s
  - Number of Scans: 16-64
- <sup>13</sup>C NMR Parameters:

- Spectral Width: 0-180 ppm
- Pulse Program: Broadband proton-decoupled
- Relaxation Delay: 5 s
- Number of Scans: 1024-4096

## Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding 1-2 mg of the solid sample with approximately 100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.
- Instrumentation: Record the spectrum using an FT-IR spectrometer.
- Parameters:
  - Spectral Range: 4000-400  $\text{cm}^{-1}$
  - Resolution: 4  $\text{cm}^{-1}$
  - Number of Scans: 16-32

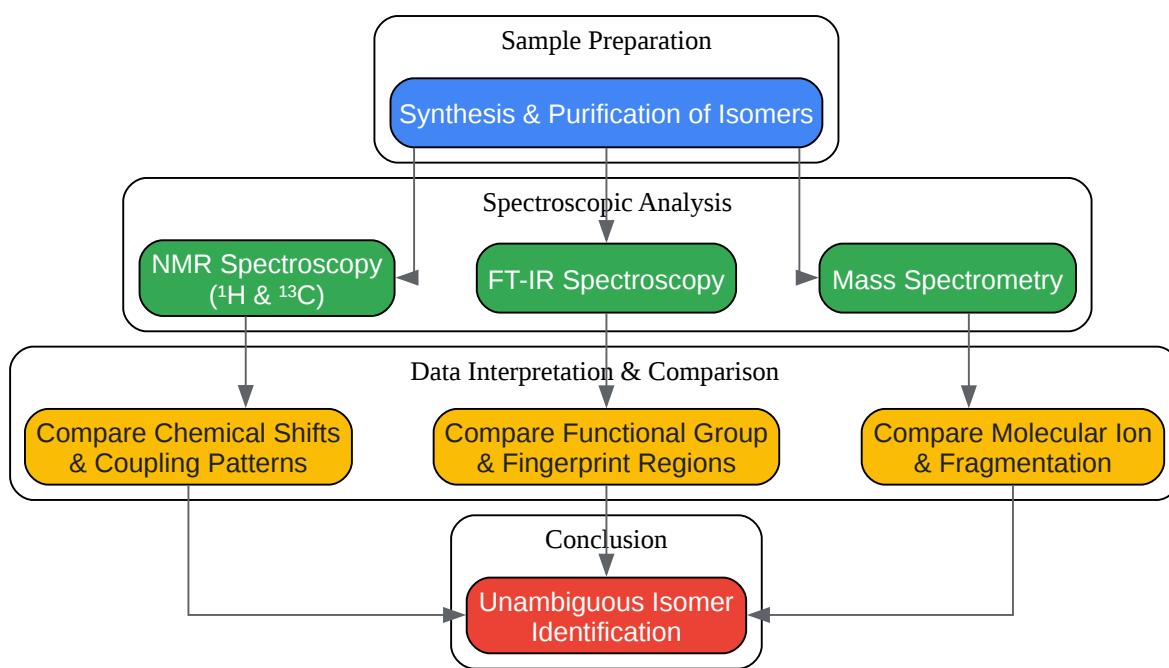
## Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: Analyze the sample using a mass spectrometer equipped with an electrospray ionization (ESI) source.
- Parameters:
  - Ionization Mode: Positive ion mode
  - Mass Range: m/z 50-500
  - Capillary Voltage: 3-4 kV

- Cone Voltage: 20-40 V

## Comparative Workflow

The logical workflow for the spectroscopic comparison and identification of bromophthalazinone isomers is illustrated in the following diagram.



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Caption: A logical workflow for the spectroscopic characterization and comparison of bromophthalazinone isomers.

This guide provides a foundational framework for the spectroscopic comparison of **6-Bromophthalazin-1(2H)-one** and its isomers. As more experimental data becomes publicly available, this resource will be updated to provide an even more comprehensive analytical tool for the scientific community.

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## References

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